9-(4-(tert-butyl)phenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

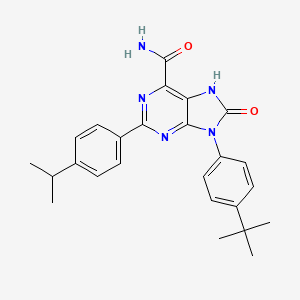

9-(4-(tert-butyl)phenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based carboxamide derivative characterized by its substitution at the 2- and 9-positions of the purine core. The 2-position is occupied by a 4-isopropylphenyl group, while the 9-position features a 4-(tert-butyl)phenyl moiety. The compound’s molecular formula is C₂₃H₂₆N₅O₂ (molecular weight: ~412.5 g/mol), with the tert-butyl and isopropyl groups contributing to high lipophilicity compared to simpler analogs .

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-14(2)15-6-8-16(9-7-15)22-27-19(21(26)31)20-23(29-22)30(24(32)28-20)18-12-10-17(11-13-18)25(3,4)5/h6-14H,1-5H3,(H2,26,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQAARMECZJVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(4-(tert-butyl)phenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine class, characterized by a complex molecular structure that contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial research.

Molecular Characteristics

- Molecular Formula : C23H23N5O4

- Molecular Weight : Approximately 433.468 g/mol

- Structural Features : The compound features a purine base with an 8-oxo functional group, which is significant for its biological activity. The presence of tert-butyl and isopropyl groups enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

- Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting cell proliferation in various cancer models, particularly non-small cell lung cancer (NSCLC) cells. Studies demonstrate that it induces apoptosis in these cancer cells, suggesting its potential as a therapeutic agent.

- Mechanism of Action : The compound likely interacts with specific cellular pathways involved in cell cycle regulation and apoptosis, although detailed mechanistic studies are still required to elucidate these pathways comprehensively.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects:

- Activity Against Multidrug-resistant Pathogens : Preliminary studies suggest that similar compounds with structural modifications exhibit promising antimicrobial activity against pathogens such as Staphylococcus aureus and Clostridium difficile. The presence of the tert-butyl moiety may enhance membrane penetration and bioactivity against these pathogens .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Isopropyl instead of tert-butyl | Anticancer activity |

| 9-benzyl-8-oxo-7H-purine-6-carboxamide | Benzyl substituent | Antiproliferative effects |

| 9-cyclohexyl-8-oxo-7H-purine-6-carboxamide | Cyclohexyl group | Potential anticancer properties |

The unique combination of substituents in this compound enhances its solubility and biological activity compared to these similar compounds.

Case Studies

-

Non-Small Cell Lung Cancer (NSCLC) :

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in NSCLC xenograft models. The compound's ability to induce apoptosis was confirmed through TUNEL assays and caspase activation assays.

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives are widely explored for their structural diversity and pharmacological relevance. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS/Identifier) | Substituents (Position 2) | Substituents (Position 9) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Target Compound | 4-isopropylphenyl | 4-(tert-butyl)phenyl | C₂₃H₂₆N₅O₂ | 412.5 | High lipophilicity; steric bulk |

| 8,9-Dihydro-2-methyl-9-(4-methylphenyl)... (64440-99-9) | 4-methylphenyl | 2-methyl | C₁₄H₁₃N₅O₂ | 283.3 | Moderate solubility; compact structure |

| 2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)... (1022155-73-2) | 4-hydroxyphenylamino | 2-methoxyphenyl | C₁₉H₁₇N₅O₃ | 369.4 | Hydrogen-bond donor; polar substituents |

| 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)... (869069-21-6) | 4-ethoxyphenyl | 2-methoxyphenyl | C₂₁H₁₉N₅O₄ | 405.4 | Electron-donating groups; enhanced solubility |

Key Observations

Steric Effects: The target compound’s tert-butyl (van der Waals volume: ~120 ų) and isopropyl groups introduce significant steric bulk compared to smaller substituents like methyl or methoxy groups (~20–40 ų). This may hinder binding to flat enzymatic pockets but improve selectivity for targets requiring hydrophobic interactions .

Electronic Properties :

- The isopropyl and tert-butyl groups are electron-donating via inductive effects, slightly increasing electron density on the purine core. This contrasts with electron-withdrawing groups (e.g., hydroxyl in 1022155-73-2), which may reduce nucleophilicity at the purine’s reactive sites .

Solubility and Lipophilicity :

- The target compound’s LogP (estimated: ~4.5) is higher than analogs with polar groups (e.g., hydroxyl or ethoxy in 869069-21-6; LogP ~2.8–3.2). While this enhances lipid bilayer penetration, it may limit aqueous solubility, necessitating formulation optimization .

Synthetic Accessibility :

- The synthesis of the target compound likely follows routes similar to Huang et al.’s method for 8-mercaptopurine-6-carboxamides, involving thiourea intermediates and alkylation steps. However, the bulky substituents may reduce reaction yields compared to smaller analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.